molecular formula C9H9NO2 B3156733 N-methyl-2-oxo-2-phenylacetamide CAS No. 83490-71-5

N-methyl-2-oxo-2-phenylacetamide

Cat. No.: B3156733
CAS No.: 83490-71-5
M. Wt: 163.17 g/mol
InChI Key: VQKOLBPBJRMCMR-UHFFFAOYSA-N
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Description

“N-methyl-2-oxo-2-phenylacetamide” is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one study described the protection of the N-hydroxy group through methylation of hydroxamic acid, followed by cyclization to form β-lactones .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The exact mass is 163.06300 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound’s synthesis often involves reactions such as methylation and cyclization .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.137±0.06 g/cm3 . Its melting point is reported to be 74 °C . The compound’s molecular weight is 163.17300, and it has a LogP value of 1.00620 .

Scientific Research Applications

Neuroinflammation Imaging

N-methyl-2-oxo-2-phenylacetamide derivatives, such as [18F]FEBMP, have been investigated for their efficacy in positron emission tomography (PET) imaging of the translocator protein (18 kDa, TSPO), which is a marker for neuroinflammation. Studies have shown that [18F]FEBMP exhibits high uptake in peripheral organs enriched with TSPO and the brain, indicating its potential as a tool for visualizing neuroinflammation. PET imaging with [18F]FEBMP revealed increased accumulation of radioactivity in areas of neuroinflammation, such as the infarcted striatum in a rat model of focal cerebral ischemia. This suggests that [18F]FEBMP and similar derivatives could be promising new tools for the visualization of neuroinflammation in vivo, contributing to the diagnosis and treatment monitoring of neuroinflammatory conditions (Tiwari et al., 2015).

Antidepressant and Anticonvulsant Effects

Phenyliminoindolin-containing phenylacetamide derivatives have been synthesized and evaluated for their potential antidepressant-like and anticonvulsant effects. One study identified several compounds that demonstrated significant reductions in immobility time in an animal model of depression, indicating potential antidepressant activity. Additionally, some compounds showed anticonvulsant effects, suggesting that these derivatives could be used as adjuncts to antidepressants in treating depression in patients with epilepsy. This highlights the multifaceted therapeutic potential of this compound derivatives in the management of neurological disorders (Guan et al., 2016).

Inhibition of Abdominal Aortic Aneurysm Development

The specific chymase inhibitor NK3201, a derivative of this compound, has been shown to suppress the development of abdominal aortic aneurysm in a hamster experimental model. This suggests a therapeutic role for such compounds in preventing the progression of abdominal aortic aneurysms, potentially offering a new avenue for treatment in vascular diseases (Tsunemi et al., 2004).

Antileishmanial Activity

Novel quinoline derivatives of this compound have been prepared and shown to possess significant antileishmanial activity. These compounds were more active than the standard antileishmanial drug sodium antimony gluconate in reducing the parasite load in both the spleen and liver of hamster models, suggesting their potential as antileishmanial agents (Sahu et al., 2002).

Safety and Hazards

Safety data sheets suggest that N-methyl-2-oxo-2-phenylacetamide may be harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. The compound should be stored in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for N-methyl-2-oxo-2-phenylacetamide are not outlined in the search results, the compound’s synthesis and pharmacological activities have been the subject of recent investigations . These studies could pave the way for the design of new derivatives of phenoxy acetamide and its derivatives, potentially enhancing the quality of life from a biological and industrial perspective .

Properties

IUPAC Name

N-methyl-2-oxo-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKOLBPBJRMCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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